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Abstract
(S)-Tropic acid, known chemically as (2S)-3-hydroxy-2-phenylpropanoic acid, is a crucial chiral

building block in the synthesis of several important pharmaceuticals, most notably the

anticholinergic agents atropine and hyoscyamine. A thorough understanding of its structural

and chemical properties is paramount for quality control, reaction monitoring, and drug

development. This guide provides a comprehensive overview of the key spectroscopic data for

(S)-tropic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). Detailed experimental protocols, tabulated data with peak

assignments, and a workflow for spectroscopic analysis are presented to serve as a vital

resource for researchers in the field.

Introduction
(S)-Tropic acid (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is a carboxylic acid featuring a phenyl

group and a hydroxymethyl group attached to a chiral center. Its enantiomeric purity is critical

for the efficacy and safety of the active pharmaceutical ingredients (APIs) derived from it.

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of

(S)-tropic acid. This document consolidates the ¹H NMR, ¹³C NMR, IR, and MS data to

facilitate its use in a research and development setting.
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Spectroscopic Data and Analysis
The following sections present the spectroscopic data for (S)-tropic acid. The data has been

compiled from various spectral databases and is presented with assignments corresponding to

the structure shown below.

Figure 1. Chemical Structure of (S)-Tropic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated solvents such as Deuterium Oxide

(D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts can

vary slightly depending on the solvent and concentration.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D₂O at

pH 7.4)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.31 - 7.41 Multiplet 5H
Aromatic protons

(C₆H₅-)

4.04 - 4.08 Triplet 1H
Methine proton (-

CH(Ph)COOH)

3.83 - 3.87 Doublet of doublets 1H

Methylene proton (-

CH₂OH,

diastereotopic)

3.66 - 3.69 Doublet of doublets 1H

Methylene proton (-

CH₂OH,

diastereotopic)

Source: PubChem CID 10726.[3]

Table 2: ¹³C NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D₂O at

pH 7.4)

Chemical Shift (ppm) Assignment

183.00 Carboxylic acid carbon (-COOH)

141.48 Aromatic carbon (quaternary, C1)

131.53 Aromatic carbons (C3, C5)

130.91 Aromatic carbons (C2, C6)

129.88 Aromatic carbon (C4)

66.53 Methylene carbon (-CH₂OH)

59.65 Methine carbon (-CH(Ph)COOH)

Source: PubChem CID 10726.[3]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For (S)-tropic
acid, key absorptions correspond to the hydroxyl, carbonyl, and aromatic groups.

Table 3: Key IR Absorption Bands for DL-Tropic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500 - 3300 Strong, Broad
O-H stretch (from carboxylic

acid)

3200 - 3550 Strong, Broad O-H stretch (from alcohol)

~3030 Medium Aromatic C-H stretch

~2900 Medium Aliphatic C-H stretch

~1710 Strong, Sharp
C=O stretch (from carboxylic

acid)

1450 - 1600 Medium-Weak Aromatic C=C bending

~1200 Strong C-O stretch (from acid/alcohol)

Source: Data compiled from general IR tables and spectra for similar compounds.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. Electron Ionization (EI) is a common technique that results in the formation of a

molecular ion and various fragments.

Table 4: Mass Spectrometry Data (EI) for DL-Tropic Acid
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

166 ~5 [M]⁺, Molecular Ion (C₉H₁₀O₃)⁺

118 48
[M - H₂O - CO]⁺ or [M - COOH

- H]⁺

104 32 [M - COOH - OH]⁺ or [C₇H₈O]⁺

103 13 [C₈H₇O]⁺

91 53 [C₇H₇]⁺, Tropylium ion

77 14 [C₆H₅]⁺, Phenyl ion

Source: ChemicalBook, CAS 552-63-6.[5]

Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of (S)-tropic acid in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] For ¹³C NMR, a

higher concentration (50-100 mg) is preferable.[6]

Internal Standard: Add a small amount of an internal reference standard, such as

tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.[4]

Data Acquisition: Place the sample in the NMR spectrometer. The magnetic field is locked

onto the deuterium signal of the solvent. The field is then shimmed to maximize

homogeneity.[4] Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

IR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of solid (S)-tropic acid into a fine powder using an agate

mortar and pestle.[7]

Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix

thoroughly with the sample.[7] The KBr is used because it is transparent in the mid-IR range.

[3]

Pellet Formation: Transfer the mixture to a die set and apply high pressure (e.g., 8-10 tons)

using a hydraulic press to form a thin, transparent pellet.[3][8]

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum. A background spectrum using a pure KBr pellet is recorded for correction.[7]

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of

the mass spectrometer, where it is vaporized under high vacuum.[9]

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically

70 eV).[9][10] This causes the molecule to eject an electron, forming a positively charged

molecular ion ([M]⁺), which can then undergo fragmentation.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow
The logical flow from sample preparation to final structural confirmation using multiple

spectroscopic techniques is a cornerstone of chemical analysis. The following diagram

illustrates this general workflow.
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Caption: General workflow for the spectroscopic analysis of (S)-tropic acid.

Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a

robust analytical basis for the identification and structural confirmation of (S)-tropic acid. The

characteristic chemical shifts, absorption frequencies, and fragmentation patterns serve as a

reliable fingerprint for this important pharmaceutical intermediate. The provided protocols offer

a standardized approach for obtaining high-quality spectral data, ensuring accuracy and

reproducibility in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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